Dihydro Montelukast Sodium Salt (MLS) is a pharmacologically active compound widely recognized for its therapeutic applications, particularly in the treatment of asthma. The compound has been the subject of various studies aiming to explore its properties, mechanisms of action, and potential applications in different fields. This comprehensive analysis will delve into the current research on MLS, examining its mechanism of action and its applications in both medical and industrial contexts.
In the medical field, MLS is predominantly used for the treatment of asthma. A study has shown that a novel montelukast sodium-loaded clear oral solution, which includes MLS as the active ingredient, demonstrated enhanced stability and was found to be bioequivalent to commercial granules in rats2. This suggests that the oral solution could be an effective alternative for asthma treatment, offering similar efficacy to existing montelukast sodium products with potentially improved stability and patient compliance.
Beyond its medical uses, MLS has been investigated for its potential as a corrosion inhibitor. Research indicates that MLS can effectively inhibit the corrosion of copper in acidic environments, such as 0.5 mol/L H2SO41. The study utilized various methods, including weight loss measurements, electrochemical techniques, and surface analysis, to conclude that MLS acts as a mixed-type inhibitor. It adsorbs onto the copper surface following the Langmuir adsorption isotherm, suggesting its potential application in protecting metal surfaces in industrial settings.
Montelukast was developed by Merck & Co. and is marketed under the brand name Singulair. It is classified as a leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene receptor 1 (CysLT1) to inhibit inflammatory responses associated with asthma and allergies. Dihydro Montelukast Sodium Salt, identified by the CAS number 142147-98-6, is considered an impurity or derivative of Montelukast that may arise during the synthesis process or degradation of the primary compound .
The synthesis of Dihydro Montelukast Sodium Salt involves several key steps that typically start from Montelukast free acid. The following outlines a common method of synthesis:
This synthetic approach emphasizes the importance of controlling reaction conditions and reagent ratios to minimize impurities while maximizing yield.
Dihydro Montelukast Sodium Salt has a complex molecular structure characterized by its functional groups and stereochemistry. The compound retains the core structure of Montelukast but features additional hydrogen atoms due to its reduced state (dihydro). The molecular formula can be represented as for the sodium salt form, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms alongside carbon and hydrogen .
Dihydro Montelukast Sodium Salt can participate in various chemical reactions typical for organic compounds, including:
Understanding these reactions is crucial for predicting stability and reactivity in pharmaceutical formulations.
The mechanism of action for Dihydro Montelukast Sodium Salt mirrors that of its parent compound, Montelukast. It acts as a selective antagonist at cysteinyl leukotriene receptors, inhibiting leukotriene-induced bronchoconstriction and inflammation. By blocking these receptors, it effectively reduces airway hyperresponsiveness and mucus secretion associated with asthma attacks .
Dihydro Montelukast Sodium Salt exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Dihydro Montelukast Sodium Salt primarily finds its application in research settings where it serves as a reference compound or impurity standard during quality control assessments. Its role in pharmacological studies helps elucidate the safety profiles and efficacy comparisons between different formulations of leukotriene receptor antagonists.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3